
(R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a phenylethylamine moiety, and a methylhexanol backbone. Its stereochemistry plays a crucial role in its biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-hydroxy-1-phenylethylamine and 2-methylhexan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of biocatalysts and green chemistry principles is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. It serves as a model compound for understanding chiral interactions in biological systems.
Medicine
In medicine, ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is investigated for its pharmacological properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents with therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
Wirkmechanismus
The mechanism of action of ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s stereochemistry is essential for its activity, as it determines the orientation and binding affinity to the molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(((S)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-(((2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol: A similar compound without the specific stereochemistry.
2-(((2-Hydroxy-1-phenylethyl)amino)-2-methylpentan-1-ol: A compound with a different alkyl chain length.
Uniqueness
®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with chiral receptors and enzymes makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H25NO2 |
|---|---|
Molekulargewicht |
251.36 g/mol |
IUPAC-Name |
(2R)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]-2-methylhexan-1-ol |
InChI |
InChI=1S/C15H25NO2/c1-3-4-10-15(2,12-18)16-14(11-17)13-8-6-5-7-9-13/h5-9,14,16-18H,3-4,10-12H2,1-2H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
SQDCHJZVMOXCFC-LSDHHAIUSA-N |
Isomerische SMILES |
CCCC[C@](C)(CO)N[C@@H](CO)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(C)(CO)NC(CO)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


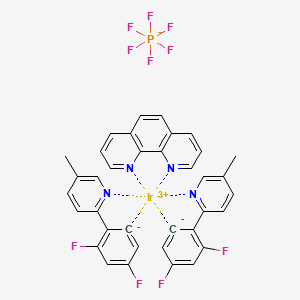
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)

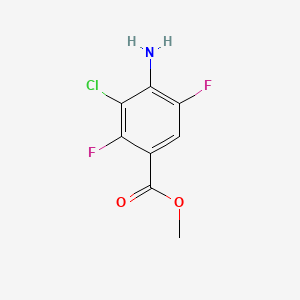
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)
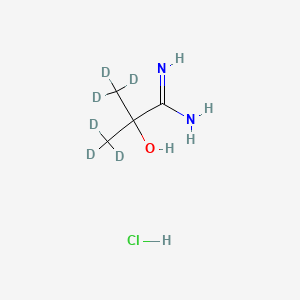

![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
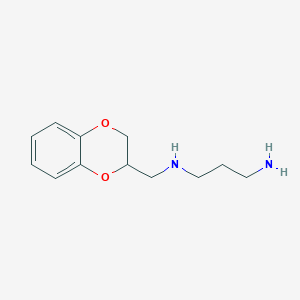
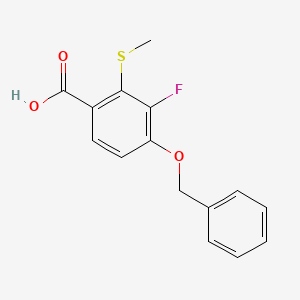
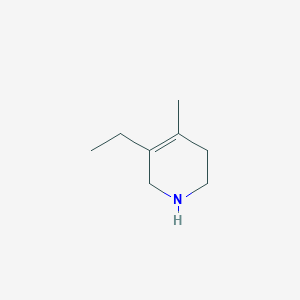
![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)

